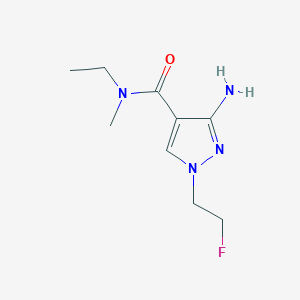

3-Amino-N-ethyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-N-ethyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C8H13FN4O and a molecular weight of 200.21 g/mol . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Amino-N-ethyl-1-(2-Fluorethyl)-n-methyl-1H-pyrazol-4-carboxamid umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Dies kann durch Cyclisierung geeigneter Hydrazinderivate mit α,β-ungesättigten Carbonylverbindungen unter sauren oder basischen Bedingungen erreicht werden.

Einführung der Aminogruppe: Die Aminogruppe kann durch nucleophile Substitutionsreaktionen unter Verwendung geeigneter Aminvorläufer eingeführt werden.

Carboxamidbildung: Die Carboxamidgruppe kann durch Reaktion des Zwischenprodukts mit geeigneten Carbonsäurederivaten oder ihren aktivierten Formen eingeführt werden.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von 3-Amino-N-ethyl-1-(2-Fluorethyl)-n-methyl-1H-pyrazol-4-carboxamid optimierte Reaktionsbedingungen umfassen, wie z. B. die Verwendung von Katalysatoren, Lösungsmitteln und Temperaturregelung, um die Ausbeute und Reinheit zu verbessern. Durchflussreaktoren und automatisierte Syntheseplattformen können auch eingesetzt werden, um den Produktionsprozess effizient zu skalieren.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Amino-N-ethyl-1-(2-Fluorethyl)-n-methyl-1H-pyrazol-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können an der Amino-, Fluorethyl- oder Carboxamidgruppe auftreten, was zur Bildung substituierter Produkte führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Halogenierungsmittel, Nucleophile und Elektrophile unter geeigneten Lösungsmittel- und Temperaturbedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylsubstituierte oder carbonylhaltige Derivate ergeben, während Reduktion Amin- oder Alkoholderivate erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl substituierter Pyrazolderivate mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

3-Amino-N-ethyl-1-(2-Fluorethyl)-n-methyl-1H-pyrazol-4-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Pharmazeutische Chemie: Die Verbindung wird auf ihr Potenzial als pharmakologisch aktiver Wirkstoff untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Biologie: Sie wird in biochemischen Assays verwendet, um die Enzymaktivität, Protein-Protein-Wechselwirkungen und zelluläre Signalwege zu untersuchen.

Industrie: Die Verbindung wird aufgrund ihrer bioaktiven Eigenschaften auf ihre potenzielle Verwendung bei der Entwicklung von Agrochemikalien wie Herbiziden und Insektiziden untersucht.

Materialwissenschaften:

5. Wirkmechanismus

Der Wirkmechanismus von 3-Amino-N-ethyl-1-(2-Fluorethyl)-n-methyl-1H-pyrazol-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann als Inhibitor oder Aktivator dieser Zielstrukturen wirken, ihre Aktivität modulieren und verschiedene biochemische Signalwege beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 3-Amino-N-ethyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Amino-1H-pyrazol-4-carboxamid: Fehlt die Ethyl- und Fluorethylgruppe, was zu unterschiedlichen biologischen Aktivitäten und Eigenschaften führen kann.

N-Ethyl-1-(2-Fluorethyl)-1H-pyrazol-4-carboxamid: Fehlt die Aminogruppe, was ihre Reaktivität und Wechselwirkungen mit molekularen Zielstrukturen beeinflussen kann.

1-(2-Fluorethyl)-n-methyl-1H-pyrazol-4-carboxamid: Fehlt die Amino- und Ethylgruppe, was ihre chemischen und biologischen Eigenschaften beeinflussen kann.

Eindeutigkeit

3-Amino-N-ethyl-1-(2-Fluorethyl)-n-methyl-1H-pyrazol-4-carboxamid ist aufgrund des Vorhandenseins mehrerer funktioneller Gruppen, darunter die Amino-, Ethyl-, Fluorethyl- und Carboxamidgruppe, einzigartig. Diese funktionellen Gruppen tragen zu seiner vielfältigen Reaktivität und seinen potenziellen Anwendungen in verschiedenen Bereichen bei. Die Kombination dieser Gruppen in einem einzigen Molekül ermöglicht einzigartige Wechselwirkungen mit molekularen Zielstrukturen und Signalwegen, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C9H15FN4O |

|---|---|

Molekulargewicht |

214.24 g/mol |

IUPAC-Name |

3-amino-N-ethyl-1-(2-fluoroethyl)-N-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C9H15FN4O/c1-3-13(2)9(15)7-6-14(5-4-10)12-8(7)11/h6H,3-5H2,1-2H3,(H2,11,12) |

InChI-Schlüssel |

PWMKCJVJKFMQPK-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C)C(=O)C1=CN(N=C1N)CCF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731787.png)

![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731794.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11731800.png)

![bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11731808.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731816.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11731837.png)

![1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B11731845.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR](/img/structure/B11731862.png)

![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)